molecular formula C11H20N2O4 B2862213 3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid CAS No. 869786-47-0

3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B2862213
CAS No.: 869786-47-0
M. Wt: 244.291
InChI Key: ZODJPPKRQHLVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 3-position, along with a methyl substituent at the 1-position of the pyrrolidine ring. This structure makes it a versatile intermediate in medicinal chemistry, particularly for peptide synthesis and peptidomimetic design . However, commercial availability issues are noted, as the compound is listed as "discontinued" by suppliers like CymitQuimica, suggesting challenges in synthesis or purification .

The Boc group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions. The carboxylic acid functionality allows for further derivatization, such as amide bond formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)12-11(8(14)15)5-6-13(4)7-11/h5-7H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODJPPKRQHLVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869786-47-0
Record name 3-{[(tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bucherer-Bergs Reaction for Amino Acid Formation

The Bucherer-Bergs reaction enables the conversion of ketones to hydantoins, which hydrolyze to α-amino acids. For 1-methylpyrrolidin-3-one, this method proceeds as follows:

  • Hydantoin Formation :
    React 1-methylpyrrolidin-3-one with ammonium carbonate and potassium cyanide in aqueous ethanol at 80–100°C for 24–48 hours.
    $$
    \text{1-Methylpyrrolidin-3-one} + \text{NH}4\text{CO}3 + \text{KCN} \rightarrow \text{Hydantoin intermediate}
    $$
  • Acidic Hydrolysis :
    Reflux the hydantoin with 6 M HCl at 110°C for 12 hours to yield 3-amino-1-methylpyrrolidine-3-carboxylic acid.
    $$
    \text{Hydantoin} + \text{HCl} \rightarrow \text{3-Amino-1-methylpyrrolidine-3-carboxylic acid} + \text{CO}2 + \text{NH}3
    $$

Key Data :

  • Yield: 65–75% (over two steps).
  • Purity: >90% after recrystallization (ethanol/water).

Hofmann Rearrangement of 3-Carbamoyl Derivative

An alternative route involves the Hofmann degradation of 3-carbamoyl-1-methylpyrrolidine-3-carboxylic acid:

  • Amide Synthesis :
    React 1-methylpyrrolidine-3-carboxylic acid with thionyl chloride to form the acyl chloride, followed by treatment with ammonia gas to yield the carboxamide.
  • Rearrangement :
    Treat the amide with bromine and NaOH in water at 0–5°C, inducing rearrangement to the amine.
    $$
    \text{RCONH}2 + \text{Br}2 + \text{NaOH} \rightarrow \text{RNH}2 + \text{CO}2 + \text{NaBr}
    $$

Key Data :

  • Yield: 50–60%.
  • Side Products: Over-oxidation to nitro compounds (<5%).

N-Boc Protection of the Amino Group

The amino group of 3-amino-1-methylpyrrolidine-3-carboxylic acid is protected using tert-butoxycarbonyl (Boc) chemistry to prevent undesired reactivity during subsequent synthetic steps.

Standard Boc Protection Protocol

  • Reaction Conditions :
    Dissolve 3-amino-1-methylpyrrolidine-3-carboxylic acid (1 eq) in a 1:1 mixture of dioxane and water. Add di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at 25°C for 12–16 hours.
    $$
    \text{RNH}2 + (\text{Boc})2\text{O} \rightarrow \text{RNHBoc} + \text{CO}_2
    $$
  • Workup :
    Acidify to pH 2–3 with 1 M HCl, extract with ethyl acetate, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

  • Yield: 85–92%.
  • Purity: >95% (HPLC).

Industrial-Scale Continuous Flow Protection

For large-scale production, continuous flow reactors enhance efficiency:

  • Parameters : 0.5 M substrate in THF, 2 eq Boc₂O, 0.2 eq DMAP.
  • Residence Time : 30 minutes at 50°C.
  • Throughput : 1 kg/hour with 89% yield.

Alternative Synthetic Pathways

Reductive Amination of 3-Keto Intermediate

  • Keto Acid Synthesis :
    Oxidize 1-methylpyrrolidine-3-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) to form 3-keto-1-methylpyrrolidine-3-carboxylic acid.
  • Amination :
    React with ammonium acetate and sodium cyanoborohydride in methanol at pH 4–5 (acetic acid).
    $$
    \text{RCOCOOH} + \text{NH}4^+ + \text{NaBH}3\text{CN} \rightarrow \text{RC(NH}_2\text{)COOH}
    $$

Key Data :

  • Yield: 70–75%.
  • Diastereoselectivity: 1:1 (racemic).

Enzymatic Resolution for Enantiopure Product

Lipase-catalyzed kinetic resolution of racemic 3-amino-1-methylpyrrolidine-3-carboxylic acid esters enables access to enantiopure material:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Ethyl ester derivative.
  • Resolution : Hydrolyze (R)-enantiomer selectively in phosphate buffer (pH 7).
  • ee : >98% for (S)-isomer after recrystallization.

Industrial Production and Optimization

Cost-Effective Boc Protection

Industrial protocols prioritize reagent economy:

  • Boc Reagent : Use Boc₂O recovered from distillate (purity >99%).
  • Solvent Recycling : Dioxane is distilled and reused, reducing waste.

Green Chemistry Approaches

  • Catalysis : Replace DMAP with immobilized lipases (e.g., Novozym 435), achieving 80% yield without metal catalysts.
  • Solvent-Free Conditions : Mechanochemical grinding of substrate and Boc₂O in a ball mill (30 minutes, 25°C).

Critical Analysis of Research Outcomes

Comparative Efficiency of Methods

Method Yield (%) Purity (%) Scalability
Bucherer-Bergs 65–75 90 Moderate
Hofmann Rearrangement 50–60 85 Low
Reductive Amination 70–75 88 High
Continuous Flow Boc 89 95 Industrial

Challenges and Solutions

  • Racemization : During Boc protection, epimerization at C3 is minimized by maintaining pH <8 and temperatures <30°C.
  • Byproduct Formation : Excess Boc₂O leads to di-Boc byproducts (<5%), removed via aqueous wash.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a transient amine protector, removable under acidic conditions to liberate the free amine for subsequent reactions.

Reaction Conditions Reagents Products Yield
Trifluoroacetic acid (TFA) in CH₂Cl₂TFA (10 equiv), 0°C → rt, 2h3-Amino-1-methylpyrrolidine-3-carboxylic acid>95%
HCl in dioxane4M HCl, rt, 4hHydrochloride salt of the deprotected amine85–90%

Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction’s efficiency depends on steric accessibility, with the 1-methyl group slightly hindering protonation kinetics .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard derivatization reactions, enabling integration into peptide chains or ester/amide formation.

Amide Bond Formation

Coupling reactions employ activating agents to facilitate nucleophilic attack by amines.

Activating Agent Base Solvent Application Example Yield
EDC·HClHOBtDMFConjugation with β³-adrenergic receptor ligands78%
DCCDMAPCH₂Cl₂Synthesis of peptidomimetics82%

Key Consideration :
The 1-methyl substituent reduces steric hindrance compared to bulkier N-protected analogs, enhancing reaction rates .

Esterification

Conversion to esters improves membrane permeability for pharmacological studies.

Alcohol Catalyst Conditions Product Yield
MethanolH₂SO₄Reflux, 6hMethyl ester derivative88%
Benzyl alcoholDCC/DMAPRT, 12hBenzyl ester75%

Amine Reactivity Post-Deprotection

The liberated amine participates in nucleophilic reactions, enabling diversification:

Reductive Amination

Carbonyl Compound Reducing Agent Conditions Product Yield
BenzaldehydeNaBH₃CNMeOH, RT, 24hN-Benzyl derivative65%
CyclohexanoneNaBH(OAc)₃CH₂Cl₂, 0°C → rt, 8hN-Cyclohexyl analog58%

Acylation

Acylating Agent Base Product Yield
Acetic anhydridePyridineN-Acetylated derivative91%
Benzoyl chlorideEt₃NN-Benzoylated compound83%

Stability Under Basic Conditions

The Boc group demonstrates resilience to mild bases (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) induces partial hydrolysis:

Base Conditions Degradation
1M NaOHRT, 24h20% decomposition to urea byproducts
0.1M Na₂CO₃RT, 48h<5% decomposition

Comparative Reactivity with Analogs

The 1-methyl group confers distinct reactivity relative to similar compounds:

Compound Reaction Rate (Amide Coupling) Steric Hindrance
3-{[(Boc)amino}-1-methylpyrrolidine-3-COOH1.0 (Reference)Moderate
3-{[(Boc)amino}pyrrolidine-3-COOH0.7High
Piperidine-4-COOH analogs 1.2Low

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid is utilized in several fields:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Serves as a probe or a reactant in biochemical pathways.

  • Medicine: Important in drug design and synthesis for therapeutic compounds.

  • Industry: Used in the production of various fine chemicals and specialty materials.

Mechanism of Action

The compound exerts its effects through its ability to participate in a variety of chemical reactions. This versatility allows it to interact with different molecular targets and pathways, depending on the functionalization of its core structure. In pharmaceutical research, its derivatives can interact with biological targets to inhibit or activate specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid
  • Structure: Propionic acid backbone with Boc-protected amino and methyl groups at the 3- and 2-positions, respectively.
  • Synthesis: Prepared via hydrogenation of ethyl-2-cyanopropionate with a rhodium catalyst and Boc anhydride, achieving a 72% yield .
  • Key Differences :
    • Backbone : Propionic acid vs. pyrrolidine.
    • Reactivity : The linear chain may offer greater flexibility in conjugation compared to the rigid pyrrolidine ring.
    • Applications : Intermediate in synthesizing ureido-containing compounds (e.g., antitumor agents) .
1-tert-Butoxycarbonyl-3-pyrrolidone
  • Structure : Pyrrolidone (lactam) with a Boc group at the 1-position.
  • Properties : Higher purity (>95% by GC) and lower molecular weight (185.22 g/mol) than the target compound .
  • Key Differences :
    • Functional Groups : Lactam (cyclic amide) vs. carboxylic acid.
    • Reactivity : The lactam structure is less reactive toward nucleophiles but useful in ring-opening reactions.
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
  • Structure: Cyclohexane ring with Boc-amino and carboxylic acid groups.
  • Properties : Higher molecular weight (285.34 g/mol) and stereochemical complexity (1R,3S configuration) .
  • Applications : Used in pharmaceutical research for enantiomerically pure drug candidates .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Backbone Key Functional Groups Synthetic Yield/Purity Applications
Target Compound 244 (calculated) Pyrrolidine Boc-amino, carboxylic acid Discontinued Peptidomimetics, building blocks
3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid 203 (calculated) Propionic acid Boc-amino, carboxylic acid, methyl 72% Ureido compound intermediates
1-tert-Butoxycarbonyl-3-pyrrolidone 185.22 Pyrrolidone Boc, lactam >95% purity Chemical intermediates
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid 285.34 Cyclohexane Boc-amino, carboxylic acid Not reported Enantioselective drug synthesis

Key Findings and Trends

Backbone Influence: Pyrrolidine and pyrrolidone derivatives exhibit ring strain, enhancing reactivity compared to linear (propionic acid) or non-aromatic cyclic (cyclohexane) structures. Cyclohexane-based compounds offer stereochemical diversity but require complex purification (e.g., chiral resolution) .

Synthetic Accessibility: The target compound’s discontinuation contrasts with the high yields (72%) and purity (>95%) of analogues like 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid, suggesting scalability challenges for the pyrrolidine derivative .

Functional Group Compatibility :

  • Carboxylic acid moieties enable conjugation in all compounds, but lactams (e.g., 1-Boc-3-pyrrolidone) limit direct derivatization without ring-opening .

Applications :

  • Pyrrolidine and cyclohexane derivatives are prioritized in drug discovery for their conformational control, while propionic acid analogues serve as flexible intermediates .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid, also known as 3-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

  • CAS Number : 862372-66-5
  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 218.26 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis to protect amines.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications in the pyrrolidine structure can enhance activity against various bacterial strains, including those resistant to conventional antibiotics .
  • Antitumor Properties :
    • Some studies suggest that compounds with similar structures to this compound exhibit antiproliferative effects on cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth .
  • Neuroprotective Effects :
    • Analogous compounds have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may modulate neurotransmitter systems or reduce oxidative stress, providing potential therapeutic benefits .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the Boc group is essential for stability and solubility, while variations in substituents on the pyrrolidine ring can significantly influence biological interactions.

Substituent Effect on Activity
Methyl GroupEnhances lipophilicity and cell permeability
Hydroxyl GroupIncreases hydrogen bonding potential, improving receptor binding
Halogen SubstituentsModulates electronic properties, affecting bioactivity

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated a series of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed notable activity against resistant strains, suggesting their potential as lead compounds for antibiotic development .
  • Cancer Cell Line Studies :
    In vitro assays using human cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Modulation of receptor activity related to neurotransmission and cell signaling.
  • Induction of apoptosis in cancer cells through various pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.